(R)-3-(Furan-3-ylmethyl)piperidine hydrochloride
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Overview
Description
®-3-(Furan-3-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a furan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Furan-3-ylmethyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperidine and furan-3-carboxaldehyde.
Condensation Reaction: The furan-3-carboxaldehyde is reacted with ®-piperidine in the presence of a suitable catalyst to form the intermediate ®-3-(Furan-3-ylmethyl)piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-(Furan-3-ylmethyl)piperidine.
Industrial Production Methods
Industrial production methods for ®-3-(Furan-3-ylmethyl)piperidine hydrochloride may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Furan-3-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-3-(Furan-3-ylmethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(Furan-3-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The furan ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Furan-3-ylmethyl)piperidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Furan-2-ylmethyl)piperidine hydrochloride: A structural isomer with the furan ring attached at a different position.
3-(Thiophen-3-ylmethyl)piperidine hydrochloride: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
®-3-(Furan-3-ylmethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Properties
Molecular Formula |
C10H16ClNO |
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Molecular Weight |
201.69 g/mol |
IUPAC Name |
(3R)-3-(furan-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h3,5,8-9,11H,1-2,4,6-7H2;1H/t9-;/m1./s1 |
InChI Key |
WTIDIYPYRWPOLA-SBSPUUFOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CC2=COC=C2.Cl |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2.Cl |
Origin of Product |
United States |
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